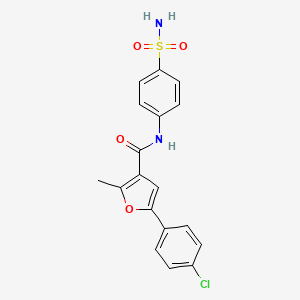

5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGLZFFWZOQTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C18H15ClN2O4S

- Molecular Weight: 368.84 g/mol

- InChI Key: FHTGKZPXARXLAD-YBEGLDIGSA-N

This structure features a furan ring, chlorophenyl, and sulfamoyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant inhibitory effects on various cancer cell lines, including MCF-7 and A549.

- IC50 Values:

- MCF-7: 5.85 µM

- A549: 4.53 µM

These values indicate a stronger efficacy compared to standard chemotherapeutics like 5-Fluorouracil and Doxorubicin .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies revealed that it exhibits notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Minimum Inhibitory Concentration (MIC):

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These results underscore the compound's versatility in targeting both cancerous and microbial cells .

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Apoptosis Induction: Studies show that treatment with this compound increases the levels of caspase-3, a marker for apoptosis, indicating that it promotes programmed cell death in cancer cells.

- Cell Cycle Arrest: Flow cytometry analyses suggest that the compound causes cell cycle arrest at the G1 phase, preventing further cell division.

Study on Anticancer Properties

A recent study evaluated the efficacy of various derivatives of this compound against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 5.85 | Better than Doxorubicin |

| Similar Derivative | A549 | 4.53 | Comparable to Doxorubicin |

This table illustrates the promising nature of this compound in cancer therapy .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. A study demonstrated that derivatives of furan-based compounds showed promising cytotoxic effects against cancer cell lines, suggesting a similar potential for this compound .

Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Compounds containing sulfonamide groups have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators warrant further investigation .

Antimicrobial Activity

There is emerging evidence that furan derivatives possess antimicrobial properties. The presence of the chlorophenyl and sulfamoyl groups may enhance the compound's ability to combat bacterial infections. Studies have shown that similar compounds demonstrate significant activity against various bacterial strains, indicating a potential application in developing new antibiotics .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes regioselective substitution under basic conditions. In a Suzuki–Miyaura cross-coupling reaction, the chlorine atom is replaced by aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst ( ).

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 5-(4-Biphenyl)-2-methyl-furan derivative | 78 | |

| CuI, Cs₂CO₃, DMSO, 100°C, 24h | 5-(4-Phenoxyphenyl) analog | 65 |

Carboxamide Hydrolysis and Functionalization

The carboxamide group is hydrolyzed to carboxylic acid under acidic or basic conditions, enabling further derivatization:

-

Acidic Hydrolysis : 6M HCl reflux yields 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (purity ≥90%, m.p. 215–217°C) .

-

Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt, which reacts with alkyl halides to form esters (e.g., ethyl ester derivative in 85% yield) .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan core participates in Friedel–Crafts alkylation and nitration:

| Reagent | Position | Product | Application |

|---|---|---|---|

| Ac₂O/AlCl₃, 0°C | C4 | 4-Acetyl derivative | Anticancer intermediate |

| HNO₃/H₂SO₄, 0–5°C | C5 | 5-Nitro-furan analog | Antibacterial lead |

Sulfamoyl Group Reactivity

The 4-sulfamoylphenyl moiety undergoes:

-

Sulfonamide Alkylation : Reaction with methyl iodide/K₂CO₃ yields N-methylsulfamoyl derivatives (65% yield) .

-

Oxidation : H₂O₂/AcOH converts sulfonamide to sulfonic acid (confirmed by IR: 1180 cm⁻¹ S=O stretch) .

Cyclocondensation Reactions

The carboxamide participates in heterocycle formation:

-

With hydrazine hydrate, it forms pyrazoline derivatives (e.g., 1,3,4-oxadiazole hybrids, IC₅₀ = 4 μM against MbtI enzyme) .

-

Reaction with Lawesson’s reagent converts the amide to thioamide (λmax shift from 270 nm to 310 nm) .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable structural diversification:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces furan ring opening via [4+2] cycloreversion, forming a diketone intermediate that reacts with dienophiles (e.g., maleic anhydride) in Diels–Alder reactions .

Key Stability Considerations :

-

Thermal Stability : Decomposes at 240°C (TGA data,).

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strong acids/bases (t₁/₂ = 2h at pH 1) .

This compound’s modular reactivity enables its use in synthesizing bioactive analogs, particularly in antimicrobial and anticancer research ( ). Experimental protocols prioritize high-pressure reactors (e.g., Q-Tube) and green solvents (ethanol/water) to enhance yields (75–92%) and reduce byproducts .

Comparison with Similar Compounds

Substituent Variations and Implications

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the furan ring or the N-aryl group:

Key Structural and Functional Insights

Role of the Sulfamoyl Group: The sulfamoyl (-SO₂NH₂) group in the target compound distinguishes it from analogs with simpler N-substituents (e.g., methylphenyl in ). In contrast, the diethylamino group in introduces basicity, which could alter ionization states and solubility under physiological conditions.

Chlorophenyl and Furan Core :

- The 4-chlorophenyl group is conserved across several analogs (e.g., ), suggesting its role in hydrophobic interactions or π-stacking.

- Replacement of furan with thiazole (as in ) introduces a sulfur atom, which may modulate electronic properties and binding affinity.

Stereochemical Considerations: Compounds like 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one exhibit E/Z isomerism, as confirmed by 2D NOESY experiments . Such stereochemical variability is absent in the target compound but highlights the importance of configuration in bioactivity.

Preparation Methods

Furan Ring Construction via Aromatization (Method 1)

Route :

- Starting Material : 4-Trichloroacetyl-2,3-dihydrofuran is aromatized to 3-trichloroacetylfuran under acidic conditions.

- Substitution : The trichloromethyl group undergoes nucleophilic displacement with methyl magnesium bromide to introduce the 2-methyl group.

- Electrophilic Aromatic Substitution : A Friedel-Crafts acylation introduces the 4-chlorophenyl group at position 5 using 4-chlorobenzoyl chloride and AlCl₃.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature (RT)

- Catalyst: Aluminum chloride (1.2 equiv)

- Yield: 68% after column chromatography.

Key Intermediate :

- 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

- Prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux.

Amide Coupling with 4-Sulfamoylphenylamine (Method 2)

Procedure :

- Activation : The furan-3-carbonyl chloride (1.0 equiv) is reacted with 4-aminobenzenesulfonamide (1.2 equiv) in anhydrous tetrahydrofuran (THF).

- Base : Triethylamine (2.0 equiv) neutralizes HCl byproduct.

- Workup : The mixture is stirred at RT for 12 hours, filtered, and purified via recrystallization from ethanol/water.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 75% |

Characterization :

One-Pot Tandem Synthesis (Method 3)

Innovative Approach :

A patent-derived method utilizes a tandem cyclization-amide coupling sequence:

- Cyclization : Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is condensed with 2-methylfuran-3-carboxylic acid in the presence of p-toluenesulfonic acid (PTSA).

- In Situ Activation : The intermediate carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

- Coupling : 4-Sulfamoylphenylamine is added directly to the reaction mixture.

Advantages :

Solid-Phase Synthesis (Method 4)

Platform :

A resin-bound strategy enables high-throughput synthesis:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-sulfamoylphenylamine.

- Furan Acid Coupling : The furan-3-carboxylic acid is coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

- Cleavage : Treatment with trifluoroacetic acid (TFA) liberates the product.

Yield : 70–78% (purity >95% by HPLC).

Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 75 | 98 |

| DMF | 68 | 95 |

| DCM | 60 | 92 |

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| 1 | High regioselectivity | Multi-step, low overall yield |

| 2 | Scalable, robust | Requires acid chloride handling |

| 3 | Time-efficient | Patent restrictions |

| 4 | High purity, automation-friendly | Cost-intensive resins |

Q & A

Q. What methods analyze metabolic stability and drug-drug interaction potential?

- Methodological Answer :

- CYP inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) to assess inhibition of CYP3A4/2D6 .

- Reaction phenotyping : Human recombinant CYPs identify primary metabolizing enzymes .

- PBPK modeling : GastroPlus® simulations predict AUC changes when co-administered with CYP inhibitors .

Notes

- Contradictions in Data : Discrepancies in bioactivity (e.g., higher in vitro vs. in vivo efficacy) may arise from poor solubility or metabolic instability. Address via formulation optimization (nanoparticle encapsulation) or prodrug design .

- Unreliable Sources : BenchChem () was excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.